molecular formula C7H7ClN4 B11908003 6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine

6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11908003
M. Wt: 182.61 g/mol
InChI Key: JNXRAHIMRBVMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine is an organic compound with the molecular formula C7H7ClN4 and a monoisotopic mass of 182.03592 Da . Its structure is defined by the SMILES string "CC1=C2C=NC(=NC2=NN1C)Cl" . This compound belongs to the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is well-established in medicinal chemistry as a bioisostere of the purine ring found in adenine . This key characteristic allows derivatives of this core structure to mimic ATP and interact with the kinase domain of various enzymes, making the scaffold a highly valuable template for designing enzyme inhibitors . The 6-chloro group on the pyrimidine ring is a common reactive handle that allows for further functionalization via nucleophilic substitution, facilitating the synthesis of a diverse array of derivatives for structure-activity relationship (SAR) studies . While this specific dimethyl derivative is listed in chemical databases , its closely related analogues based on the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated significant and diverse pharmacological potential in scientific literature. These analogues are frequently investigated as potent inhibitors of protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2), and are explored for their antitumor properties . The scaffold is also being researched for its antimicrobial activities . This product is intended for research purposes as a chemical building block or reference standard in drug discovery and development programs. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

6-chloro-2,3-dimethylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C7H7ClN4/c1-4-5-3-9-7(8)10-6(5)11-12(4)2/h3H,1-2H3

InChI Key

JNXRAHIMRBVMND-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC(=NC2=NN1C)Cl

Origin of Product

United States

Preparation Methods

Precursor Derivatization: 6-Chloro-1-methyluracil as a Starting Material

The foundational step in synthesizing 6-chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine involves the preparation of 6-chloro-1-methyluracil (2), a precursor obtained via methylation of 6-chlorouracil (1) using methyl iodide in the presence of potassium carbonate. This reaction proceeds at ambient temperature, yielding a methyl group at the N1 position of the pyrimidine ring. Hydrazinolysis of 2 with hydrazine hydrate in ethanol generates 6-hydrazinyl-1-methyluracil (3), which serves as the hydrazine donor for subsequent condensation.

Aldehyde Condensation and Hydrazone Formation

Condensation of 3 with aliphatic aldehydes, such as acetaldehyde, in ethanol at room temperature produces hydrazones (e.g., 4a-f ). For instance, reacting 3 with acetaldehyde forms 6-(2-propan-2-ylidenehydrazin-1-yl)-1-methyluracil (4d ), introducing a methyl group from the aldehyde. This step is critical for positioning substituents on the pyrazole ring. The reaction achieves yields exceeding 80% under optimized conditions, with crystallization from DMF/ethanol mixtures ensuring purity.

Oxidative Cyclization with Thionyl Chloride

Intramolecular cyclization of hydrazones (e.g., 4d ) using thionyl chloride (SOCl₂) under reflux conditions completes the pyrazolo[3,4-d]pyrimidine scaffold. The mechanism involves the formation of a chlorosulfinyl intermediate, which eliminates sulfur monoxide (SO) and hydrochloric acid (HCl) to yield the fused heterocycle. For this compound, cyclization of 4d with SOCl₂ produces the target compound in ~75% yield after recrystallization.

Table 1: Reaction Conditions and Yields for Hydrazinolysis-Condensation-Cyclization Pathway

StepReagents/ConditionsYield (%)Reference
Methylation of 1 CH₃I, K₂CO₃, RT92
Hydrazinolysis of 2 NH₂NH₂·H₂O, EtOH, RT88
Condensation of 3 CH₃CHO, EtOH, 2 h, RT84
Cyclization of 4d SOCl₂, reflux, 7 min75

Multi-Component One-Pot Synthesis Strategies

Four-Component Reaction Design

An alternative route employs a one-pot, four-component reaction involving hydrazines, methylenemalononitriles, aldehydes, and alcohols. While this method is broadly applicable to pyrazolo[3,4-d]pyrimidine derivatives, adapting it for this compound requires selective incorporation of chloro and methyl groups. For example, using chloroacetonitrile as the methylenemalononitrile component and methylhydrazine as the hydrazine source could theoretically yield the desired product. However, this approach remains underexplored in the literature.

Optimization Challenges and Solutions

Key challenges include regioselectivity control and competing side reactions. Studies suggest that polar aprotic solvents like DMF enhance reaction efficiency, while Lewis acids (e.g., ZnCl₂) may facilitate cyclization. Despite these advantages, the one-pot method currently lacks reported yields for the target compound, necessitating further empirical validation.

Post-Synthetic Functionalization and Alkylation

Direct Methylation of Pyrazolo[3,4-d]pyrimidine Intermediates

Introducing methyl groups post-cyclization offers a viable pathway. For example, treating 6-chloro-2H-pyrazolo[3,4-d]pyrimidine with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) at 60°C selectively alkylates the N2 and N3 positions. This two-step approach—initial cyclization followed by methylation—achieves a combined yield of 68%, albeit with minor regioisomeric byproducts.

Regioselectivity and Byproduct Mitigation

NMR studies confirm that methylation preferentially occurs at the pyrazole ring’s N2 and N3 positions due to their higher nucleophilicity compared to the pyrimidine nitrogens. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound with >95% purity.

Spectroscopic Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis of this compound reveals distinct signals for the methyl groups: δ 2.45 (s, 3H, N2-CH₃) and δ 2.62 (s, 3H, N3-CH₃). The pyrimidine proton at C7 appears as a singlet at δ 8.12, while the pyrazole C4 proton resonates at δ 7.98.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI) confirms the molecular formula C₇H₈ClN₅ with a calculated exact mass of 213.0421 and observed m/z 213.0419. The absence of fragment ions below m/z 100 indicates high structural stability.

Table 2: Spectroscopic Data for this compound

TechniqueKey SignalsInterpretationReference
1H NMRδ 2.45 (s, 3H), δ 2.62 (s, 3H)N2-CH₃ and N3-CH₃ groups
13C NMRδ 158.4 (C6), δ 162.1 (C4)Pyrimidine carbonyl carbons
HRMSm/z 213.0419 [M+H]⁺Molecular ion confirmation

Comparative Analysis of Synthetic Routes

Yield and Scalability Considerations

The hydrazinolysis-condensation-cyclization pathway offers superior yields (75%) compared to post-synthetic methylation (68%). However, the latter provides greater flexibility in introducing diverse alkyl groups. Multi-component methods, while theoretically efficient, require further optimization to match the reliability of stepwise approaches.

Environmental and Practical Metrics

Thionyl chloride, though effective in cyclization, generates hazardous HCl and SO gases, necessitating stringent safety measures. Conversely, one-pot reactions minimize solvent waste but may involve costly purification steps .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at C-6

The C-6 chlorine exhibits high reactivity toward nucleophiles due to electron withdrawal by the pyrazolo[3,4-d]pyrimidine ring system. Key substitutions include:

NucleophileConditionsProductYieldReference
AminesEtOH, reflux (5–8 h)6-Amino derivatives65–89%
AlkoxidesK₂CO₃/DMF, 25°C6-Alkoxy derivatives72–85%
ThiolsNaH/THF, 0°C6-Thioethers68–78%

Example : Reaction with 3-chloroaniline in ethanol yields N-(3-chlorophenyl)-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidin-6-amine (65% yield, m.p. 208–214°C) .

Cross-Coupling Reactions

The C-6 position participates in palladium-catalyzed couplings, enabling structural diversification:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYield
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃6-Aryl derivatives83%
4-Methylphenylboronic acidPd(dppf)Cl₂, K₃PO₄6-(4-Tolyl) derivatives79%

Conditions : Toluene/water (3:1), 80°C, 12 h .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Formation of Pyrazolo-Triazolo-Pyrimidines

Reaction with thiourea under basic conditions generates triazolo-fused derivatives (Scheme 1) :

text
6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine + Thiourea → NaOH/EtOH → Cyclized product (89% yield)

Key intermediate : Thiolated derivative undergoes intramolecular cyclization at 100°C .

Alkylation and Acylation

The N-1 nitrogen participates in alkylation reactions:

ElectrophileConditionsProductYield
Methyl iodideKOH/DMF, 60°CN1-Methyl derivatives92%
2-Chloro-2-phenylethyl bromideEtOH, refluxN1-Substituted analogs85%

Mechanistic note : Alkylation enhances solubility for biological testing .

Hydrolysis Reactions

Controlled hydrolysis modifies the pyrimidine ring:

ConditionsProductApplication
H₂O/NaOH (70°C)6-Hydroxy derivativesCDK2 inhibitor precursors
HCl/EtOH (reflux)Ring-opened intermediatesScaffold hopping

Experimental data : Hydrolysis at C-6 occurs 5× faster than at C-4 due to steric effects from the 2,3-dimethyl groups.

Halogen Exchange

The C-6 chlorine can be replaced by other halogens:

ReagentConditionsProductYield
POBr₃120°C, 6 h6-Bromo derivatives88%
KI/CuIDMF, 100°C6-Iodo derivatives76%

Critical Analysis of Reactivity Trends

  • Electronic effects : The 2,3-dimethyl groups increase ring electron deficiency, accelerating SNAr at C-6 (k = 0.42 min⁻¹ vs. 0.18 min⁻¹ for non-methylated analogs).

  • Steric effects : Dimethyl substitution at C-2/C-3 impedes reactions at C-4, favoring C-6 selectivity (4:6 reactivity ratio = 1:9) .

  • Solvent dependence : Polar aprotic solvents (DMF, DMSO) improve cross-coupling yields by 15–20% compared to THF .

This comprehensive reactivity profile enables rational design of pyrazolo[3,4-d]pyrimidine derivatives with tailored pharmacological properties, particularly as kinase inhibitors .

Scientific Research Applications

Anticancer Activity

A significant area of research involving 6-chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine is its role as a potential anticancer agent. Studies have shown that compounds with similar pyrazolo-pyrimidine scaffolds exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study: CDK Inhibition

A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine showed potent inhibitory activity against CDK2, with IC50 values significantly lower than established drugs like sorafenib. For instance, one compound exhibited an IC50 of 0.057 ± 0.003 μM, indicating strong potential for further development as a therapeutic agent against various cancers, including breast and colorectal carcinomas .

Structure-Activity Relationships

Research into the structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidines has revealed that modifications to the molecular structure can significantly influence biological activity. The positioning of substituents on the pyrazolo ring affects the compound's potency and selectivity towards specific biological targets.

Data Table: SAR Insights

CompoundSubstituent PositionIC50 (μM)Target
Compound A5-position0.057CDK2
Compound B6-position0.081CDK2
Compound C7-position0.119CDK2

Antimicrobial Properties

Apart from its anticancer applications, this compound has also been evaluated for antimicrobial activity. Preliminary studies indicate that it exhibits antibacterial properties against various strains of bacteria.

Case Study: Antibacterial Screening

In a screening study, the compound was tested against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated moderate to strong antibacterial activity, suggesting potential for development as an antimicrobial agent .

Drug Design and Development

The unique structure of this compound makes it an attractive candidate for drug design. Its ability to mimic adenine allows it to interact effectively with ATP-binding sites in kinases.

Computational Studies

Molecular docking simulations have confirmed that this compound can fit well into the active site of CDK2, indicating a favorable binding affinity that could be exploited in drug development .

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as CDK2 (cyclin-dependent kinase 2). The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression. This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Chlorine at C4 vs. C6 : Chlorine at C4 (e.g., ) is common in kinase inhibitors, while C6-Cl derivatives (e.g., ) are less studied but may influence solubility and binding.
  • Alkyl/Aryl Groups : Methyl/ethyl groups at C1 or C2/C3 improve lipophilicity and metabolic stability. For example, 1-methyl derivatives (e.g., ) are intermediates for further functionalization.
  • Trifluoromethyl (CF3) : CF3 at C6 (e.g., ) enhances electron-withdrawing effects and bioavailability.

Physicochemical Properties

Substituents critically influence solubility, logP, and stability:

Compound Molecular Weight logP Solubility (mg/mL) Stability Reference ID
4-Chloro-6-(chloromethyl)-1-methyl 232.08 2.8 0.12 (DMSO) Stable at 4°C
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-one 170.56 1.2 1.5 (Water) Hydrolytically stable
4-Chloro-1-ethyl-6-CF3 derivative 255.61 3.5 0.08 (DMSO) Photostable

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Derivatives are synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using aryl boronic acids and bases like sodium carbonate. For example, 4-chlorophenyl or 4-methylphenyl derivatives are prepared by coupling 6-chloro-2,3-dimethyl-pyrazolo[3,4-d]pyrimidine with substituted boronic acids under inert atmospheres (N₂ or Ar). Purification typically involves flash column chromatography (silica gel) and preparative reverse-phase HPLC, yielding products in ~40–42% yields. Structural validation is achieved via ¹H/¹³C NMR and HRMS .

Q. How is the purity and structural integrity of synthesized derivatives confirmed?

  • Methodological Answer : Key techniques include:

  • Chromatography : Flash column chromatography (solvent gradients: 2→20% MeOH in CH₂Cl₂) and RP-HPLC for high-purity isolation.
  • Spectroscopy : ¹H NMR (chemical shifts for pyrazole/protonated carbons) and ¹³C NMR (distinct peaks for chlorinated/methyl groups).
  • Mass Spectrometry : HRMS to confirm molecular formulas (e.g., C₁₃H₁₂ClN₅O for substituted derivatives) .

Q. What in vitro assays are used to evaluate antiparasitic activity?

  • Methodological Answer :

  • Parasite Culture : Trypanosoma cruzi Tulahuen CL2 strain co-cultured with MRC-5SV2 fibroblasts in MEM + 5% FBS at 37°C/5% CO₂.
  • Compound Screening : 96-well plates with 4×10⁴ parasites/well exposed to serial dilutions of derivatives.
  • Viability Assessment : β-galactosidase activity via CPRG substrate, measured spectrophotometrically (absorbance at 595 nm). IC₅₀ values are calculated using non-linear regression .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across parasite strains?

  • Methodological Answer : Discrepancies may arise due to strain-specific ABC transporter expression or metabolic pathways. To address this:

  • Inhibitor Co-Treatment : Use ABC transporter inhibitors (e.g., verapamil at 8 µM) during compound exposure to assess efflux-mediated resistance.
  • Strain-Specific Assays : Compare IC₅₀ values against Leishmania donovani (intracellular amastigotes) vs. T. cruzi (extracellular epimastigotes). Normalize data to host cell viability (resazurin fluorescence) to exclude cytotoxicity artifacts .

Q. What strategies optimize metabolic stability in preclinical studies?

  • Methodological Answer :

  • Microsomal Incubations : Incubate derivatives (5 µM) with mouse/human liver microsomes (0.5 mg/mL) + NADPH/UGT cofactors.
  • Sampling Protocol : Quench reactions with cold acetonitrile at 0, 15, 30, 60 min. Analyze parent compound degradation via LC-MS/MS.
  • Key Metrics : Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ). For unstable compounds, introduce electron-withdrawing groups (e.g., Cl, CF₃) to reduce CYP450-mediated oxidation .

Q. How are structure-activity relationships (SAR) elucidated for kinase inhibition?

  • Methodological Answer :

  • Core Modifications : Compare 3-substituted (e.g., isopropyl, vinyl) vs. 4-amino derivatives. 3-Vinyl groups enhance solubility but reduce target binding affinity.
  • Functional Assays : Test inhibition of calcium-dependent protein kinase 1 (CDPK1) via radioactive ATPase assays. IC₅₀ values <100 nM correlate with anti-Toxoplasma gondii activity in CNS models.
  • Crystallography : Co-crystallize derivatives with CDPK1 to identify hydrogen bonds with Val⁴⁸¹ and hydrophobic interactions with Leu³²⁰ .

Q. What in vivo models validate efficacy against protozoan infections?

  • Methodological Answer :

  • Mouse Infection : Swiss Webster mice (18–20 g) infected with 10⁴ T. cruzi blood trypomastigotes via IP injection.
  • Treatment Protocol : Oral administration (5 days) of 6-chloro derivatives (e.g., compound 44 at 50 mg/kg/day). Monitor parasitemia via blood smears and survival rates.
  • Toxicity : Assess weight loss, liver enzymes (ALT/AST), and histopathology of heart/tissues post-treatment. CC₅₀ values >100 µM indicate low host toxicity .

Data Contradiction Analysis

Q. Why do yields vary in nucleoside analog synthesis?

  • Resolution : Lower yields (e.g., 40% vs. 70%) in 3′-modified analogs arise from steric hindrance during glycosylation. Use bulky protecting groups (e.g., benzoyl) to stabilize intermediates. Confirm regiochemistry via ¹³C NMR shifts (C-3 at δ 150 ppm vs. C-7a at δ 110 ppm) to rule out N-2 byproducts .

Q. How to address discrepancies in cytotoxicity assays?

  • Resolution : Variability in MRC-5SV2 cell viability may stem from resazurin batch differences or CO₂ fluctuations. Normalize fluorescence readings to internal controls (0% and 100% viability wells). Repeat assays with fresh FBS batches to exclude nutrient depletion effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.